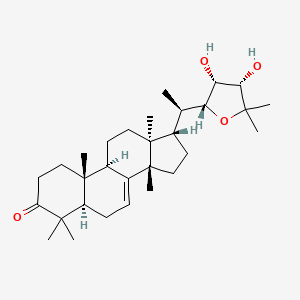
1-Bromo-4-iodobenzene-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-iodobenzene-13C6 is a compound that belongs to the class of haloaryl compounds. It is a labeled version of 1-Bromo-4-iodobenzene, where the benzene ring is substituted with carbon-13 isotopes. This compound is of significant interest in both academic and industrial research due to its unique physical and chemical properties.
Mechanism of Action
Target of Action
1-Bromo-4-iodobenzene-13C6 is a derivative of benzene, a six-membered ring of carbon atoms with alternating double bonds . The compound contains two halogens, bromine and iodine, which are both highly reactive . The primary targets of this compound are organic molecules that can undergo coupling reactions with the bromine and iodine atoms .
Mode of Action
The iodine end of this compound is more reactive than the bromine end in the Sonogashira coupling . This allows the iodine end to be selectively coupled to a terminal acetylene while leaving the bromine end unreacted . This selective coupling is achieved by running the reaction at room temperature .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the Sonogashira coupling . This reaction is a cross-coupling process used to synthesize conjugated enynes (compounds containing a triple bond and a double bond) from iodobenzene and terminal alkynes .
Pharmacokinetics
As a stable isotope-labeled compound, this compound is often used as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes of carbon into drug molecules can affect their pharmacokinetic and metabolic profiles .
Result of Action
The result of the action of this compound is the formation of new organic compounds through coupling reactions . For example, two equivalents of this compound can couple to trimethylsilylacetylene in a room temperature symmetrical Sonogashira coupling to form bis(4-bromophenyl)acetylene .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . The selective coupling of the iodine end is achieved by running the reaction at room temperature . Additionally, the presence of a terminal acetylene is necessary for the Sonogashira coupling to occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodobenzene-13C6 can be synthesized through a multi-step process. One common laboratory method involves the treatment of 4-bromoaniline with concentrated sulfuric acid and sodium nitrite to form the diazonium salt. This intermediate is then treated with potassium iodide to yield 1-Bromo-4-iodobenzene .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-iodobenzene-13C6 undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine end of the molecule is more reactive and can be selectively coupled to a terminal acetylene in Sonogashira coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Sonogashira Coupling: This reaction typically uses palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products:
Sonogashira Coupling Products: Bis(4-bromophenyl)acetylene is a major product when this compound is coupled with trimethylsilylacetylene.
Scientific Research Applications
1-Bromo-4-iodobenzene-13C6 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and polymers.
Biology: The compound is used in labeling studies to trace the metabolic pathways of drugs and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Comparison with Similar Compounds
1-Bromo-4-iodobenzene: The non-labeled version of the compound, used in similar applications but without the benefits of carbon-13 labeling.
1,4-Dibromobenzene: Another haloaryl compound with two bromine substituents, used in different types of coupling reactions.
1-Chloro-4-iodobenzene: A compound with similar reactivity but different halogen substituents, offering unique reactivity profiles.
Uniqueness: 1-Bromo-4-iodobenzene-13C6 is unique due to its carbon-13 labeling, which provides enhanced capabilities for tracing and studying chemical and biological processes. This makes it particularly valuable in research applications where detailed tracking of molecular pathways is required .
Properties
IUPAC Name |
1-bromo-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCUXODGPMAHRL-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
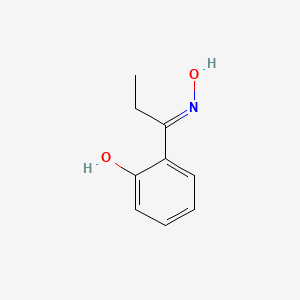
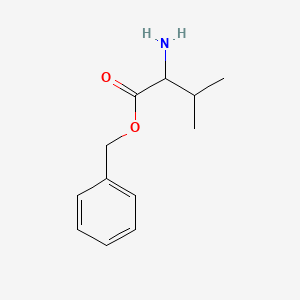
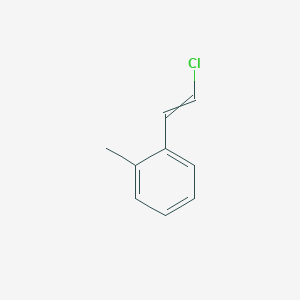
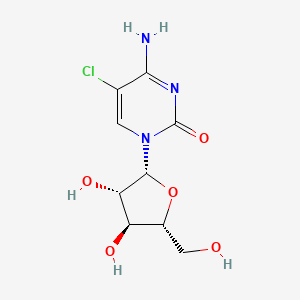

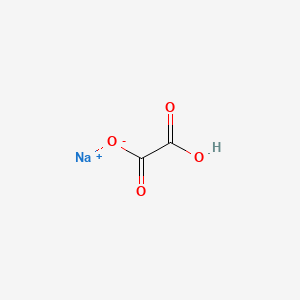
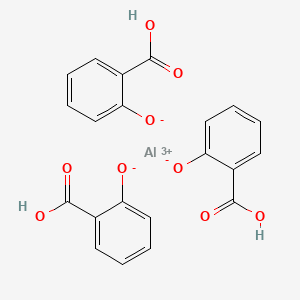

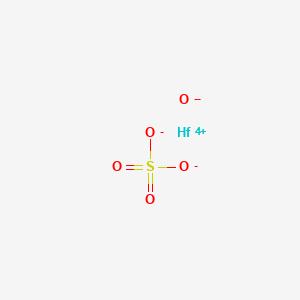
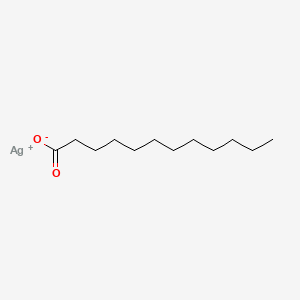
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

